3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine
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Overview
Description
3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms This particular compound is characterized by the presence of a dichlorobenzyl group and a methylhydrazino group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methylhydrazino Group: The methylhydrazino group can be attached through the reaction of the pyridazine derivative with methylhydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine: Similar structure but lacks the methyl group on the hydrazine moiety.
3-(2,4-Dichlorobenzyl)-6-(1-ethylhydrazino)pyridazine: Similar structure but has an ethyl group instead of a methyl group on the hydrazine moiety.
Uniqueness
3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine is unique due to the presence of both the dichlorobenzyl and methylhydrazino groups, which confer distinct chemical properties and potential biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-1-methylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4/c1-18(15)12-5-4-10(16-17-12)6-8-2-3-9(13)7-11(8)14/h2-5,7H,6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUTRCZPJLXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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